cIAP1 Ligand-Linker Conjugates 10
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Overview
Description
cIAP1 Ligand-Linker Conjugates 10 is a compound that incorporates a cellular inhibitor of apoptosis protein ligand for the E3 ubiquitin ligase, and a proteolysis targeting chimera linker. This compound is used in the design of proteolysis targeting chimera degraders, which are molecules that can selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 10 involves the incorporation of a cellular inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker. The synthetic route typically includes multiple steps of organic synthesis, such as amide bond formation, esterification, and protection-deprotection strategies. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This would include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
cIAP1 Ligand-Linker Conjugates 10 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
cIAP1 Ligand-Linker Conjugates 10 has a wide range of scientific research applications, including:
Chemistry: Used in the design of proteolysis targeting chimera degraders for selective protein degradation.
Biology: Studied for its role in modulating protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific proteins
Mechanism of Action
The mechanism of action of cIAP1 Ligand-Linker Conjugates 10 involves the recruitment of target proteins to the ubiquitin-proteasome system for degradation. The compound binds to the E3 ubiquitin ligase through its cellular inhibitor of apoptosis protein ligand, facilitating the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in its cellular levels .
Comparison with Similar Compounds
Similar Compounds
cIAP1 Ligand-Linker Conjugates 11: Similar in structure but may have different linker or ligand modifications.
cIAP1 Ligand-Linker Conjugates 12: Another variant with potential differences in chemical properties and biological activity
Uniqueness
cIAP1 Ligand-Linker Conjugates 10 is unique due to its specific combination of a cellular inhibitor of apoptosis protein ligand and a proteolysis targeting chimera linker, which allows for the selective degradation of target proteins. This specificity and efficiency make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C48H68N4O12 |
---|---|
Molecular Weight |
893.1 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H68N4O12/c1-34(2)31-42(44(54)49-19-21-58-23-25-60-27-29-62-30-28-61-26-24-59-22-20-50-46(56)64-48(3,4)5)51-45(55)43(53)41(32-35-13-7-6-8-14-35)52-47(57)63-33-40-38-17-11-9-15-36(38)37-16-10-12-18-39(37)40/h6-18,34,40-43,53H,19-33H2,1-5H3,(H,49,54)(H,50,56)(H,51,55)(H,52,57)/t41-,42+,43+/m1/s1 |
InChI Key |
YPBVTVZTYUUOCC-PYHIYFCPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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